

Molecular Mechanism of Action and DEPTOR Interaction

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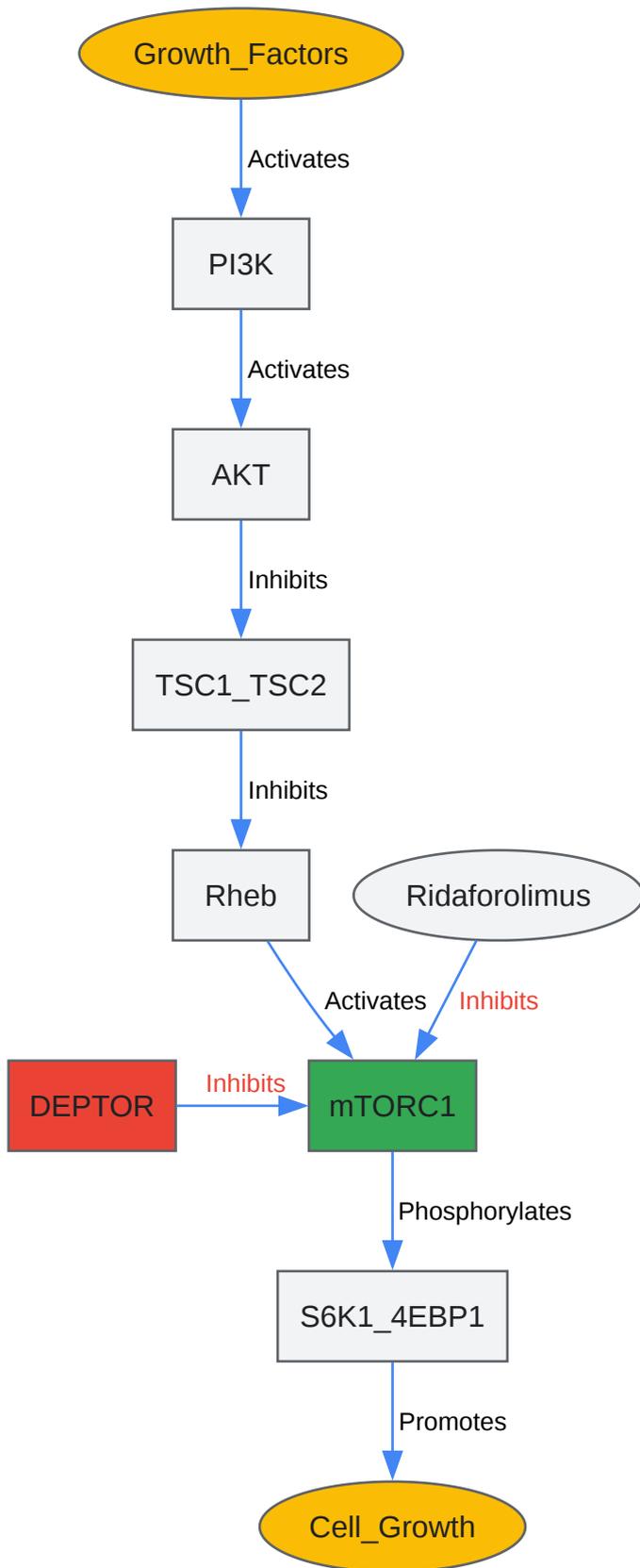
Compound Focus: Ridaforolimus

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The following diagram illustrates the core mTOR signaling pathway and the points of intervention for **ridaforolimus** and DEPTOR.



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core mTOR signaling pathway and drug intervention

- **Ridaforolimus as an mTOR Inhibitor:** **Ridaforolimus** is a **non-prodrug rapalog** (a rapamycin derivative) designed with improved aqueous solubility, stability, and affinity for mTOR compared to its parent compound [1]. It acts by forming a complex with the intracellular protein **FKBP12**. This complex then specifically binds to and inhibits **mTOR Complex 1 (mTORC1)** [2].
- **The Role of DEPTOR in mTOR Signaling:** DEPTOR (DEP-domain-containing mTOR-interacting protein) is an integral component of both mTORC1 and mTORC2, acting as a **natural endogenous inhibitor** of the mTOR kinase [3]. It directly binds to mTOR, reducing its activity [4] [3]. Cancer cells sometimes exploit high DEPTOR levels to suppress mTORC1 activity, which paradoxically lifts the negative feedback on the PI3K/AKT pathway and promotes cell survival [5] [3].
- **Functional Interplay:** **Ridaforolimus** and DEPTOR represent two distinct modes of mTOR inhibition—one pharmacological and one physiological. By inhibiting mTORC1, **ridaforolimus** can influence the expression and stability of DEPTOR through a negative feedback loop [3]. Disrupting the DEPTOR-mTOR interaction is being explored as a novel therapeutic strategy, as it could prevent DEPTOR's pro-survival effects in certain cancers [5].

Clinical Application and Trial Data

The following tables summarize key clinical trial findings for **ridaforolimus**.

Table 1: Single-Agent Ridaforolimus in Advanced Solid Tumors (Phase I/IIa Trial) [6]

Parameter	Summary Findings
Patient Population	147 patients with metastatic or unresectable solid tumors refractory to therapy (85 with sarcoma).
Recommended Regimen	40 mg, orally, once daily for 5 days per week.
Most Common Dose-Limiting Toxicity (DLT)	Stomatitis (inflammation of the mouth).

Parameter	Summary Findings
Pharmacokinetics	Nonlinear, with a terminal half-life of ~42 hours.
Clinical Benefit Rate	24.5% for all patients (27.1% for sarcoma patients), defined as complete response, partial response, or stable disease for ≥ 4 months.

Table 2: Selected Combination Therapy Trials [1] [7]

Combination Partner	Cancer Type(s) Studied	Key Findings / Rationale
Vorinostat (HDAC inhibitor)	Advanced renal cell carcinoma (RCC) and other solid tumors.	The combination was tolerable. Maximum tolerated dose (MTD) was ridaforolimus 20 mg/day (5 days/week) + vorinostat 100 mg twice daily (3 days/week). Two papillary RCC patients had prolonged disease control (>1 year) [7].
Ponatinib, Dalotuzumab, etc.	Endometrial, prostate, breast cancer, and other solid tumors.	Various combinations explored to overcome resistance or target multiple pathways simultaneously. Trials employed diverse dosing schedules [1].

Experimental Approaches for DEPTOR-mTOR Interaction

Research into the DEPTOR-mTOR axis involves specific structural and computational techniques.

Structure-Steered Screening for Disruptive Molecules [5] A published study aimed to find small molecules that disrupt the DEPTOR-mTOR interaction using this workflow:

- **DEPTOR Modeling and Validation:** A 3D model of the DEPTOR protein structure was created and validated.
- **Grid-Directed Screening:** A defined region of DEPTOR known to interact with mTOR was targeted to screen a library of 10,000 potential protein-protein interaction disrupting molecules.

- **Molecular Docking and MM/GBSA:** The top 30 molecules from screening underwent extra-precision molecular docking. Their binding affinity was more accurately estimated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
- **Interaction Profile Analysis:** The top 10 molecules were analyzed for their specific interactions with DEPTOR's binding site.
- **Molecular Dynamics (MD) Simulation:** The top candidate molecule was subjected to a 100-nanosecond MD simulation to study the stability and atomistic details of its interaction with DEPTOR over time.

Key Research and Clinical Considerations

- **Context-Dependent Role of DEPTOR:** DEPTOR can function as either an **oncogene or a tumor suppressor**, depending on the cancer type [3]. In most tumors, its expression is low, but it is highly expressed in multiple myeloma, thyroid carcinoma, and some lung cancers, where it supports cancer cell survival [3].
- **Focus on Sarcoma and Endometrial Cancer:** Clinical data is most robust for sarcomas and endometrial cancer [1] [6]. The clinical benefit in sarcoma patients supported the drug's further development in this area [6].
- **Overcoming Drug Resistance:** A key rationale for combination therapies, such as with vorinostat, is to overcome resistance to mTOR inhibition that can develop through mechanisms like increased phosphorylation of AKT [7].

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